1-[4-(3-methoxybenzenesulfonyl)piperazin-1-yl]propan-2-ol
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Overview
Description
1-[4-(3-Methoxybenzenesulfonyl)piperazin-1-yl]propan-2-ol is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the methoxybenzenesulfonyl group and the piperazine ring in its structure contributes to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
Similar compounds such as para-methoxyphenylpiperazine have been found to inhibit the reuptake and induce the release of monoamine neurotransmitters .
Mode of Action
Similar compounds have been found to interact with their targets by inhibiting the reuptake and inducing the release of neurotransmitters .
Biochemical Pathways
Similar compounds have been found to affect the monoamine neurotransmitter pathways .
Pharmacokinetics
Similar compounds have been found to be metabolized in the liver and excreted renally .
Result of Action
Similar compounds have been found to have stimulant effects .
Action Environment
Similar compounds have been found to have their stability affected by air and moisture .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as 1-phenoxy-3-(piperazin-1-yl)propan-2-ol derivatives, have been designed and synthesized as potential triple reuptake inhibitors, which simultaneously inhibit serotonin, norepinephrine, and dopamine transporters .
Molecular Mechanism
Similar compounds have been found to inhibit the reuptake and induce the release of monoamine neurotransmitters
Metabolic Pathways
Similar compounds are known to undergo reactions at the benzylic position, typically via an SN2 pathway for 1° benzylic halides and an SN1 pathway for 2° and 3° benzylic halides .
Preparation Methods
The synthesis of 1-[4-(3-methoxybenzenesulfonyl)piperazin-1-yl]propan-2-ol typically involves the reaction of 3-methoxybenzenesulfonyl chloride with piperazine, followed by the addition of propan-2-ol. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-[4-(3-Methoxybenzenesulfonyl)piperazin-1-yl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfone derivatives, while reduction can produce sulfides.
Scientific Research Applications
1-[4-(3-Methoxybenzenesulfonyl)piperazin-1-yl]propan-2-ol has been studied for various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for the development of new drugs.
Comparison with Similar Compounds
1-[4-(3-Methoxybenzenesulfonyl)piperazin-1-yl]propan-2-ol can be compared with other piperazine derivatives, such as:
1-Phenoxy-3-(piperazin-1-yl)propan-2-ol: Known for its role as a triple reuptake inhibitor, affecting serotonin, norepinephrine, and dopamine transporters.
4-Benzylpiperazin-1-yl derivatives: These compounds have shown significant antimicrobial activity and are used in the development of new antibacterial and antifungal agents.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
1-[4-(3-methoxyphenyl)sulfonylpiperazin-1-yl]propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-12(17)11-15-6-8-16(9-7-15)21(18,19)14-5-3-4-13(10-14)20-2/h3-5,10,12,17H,6-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKROANHKFFWGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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